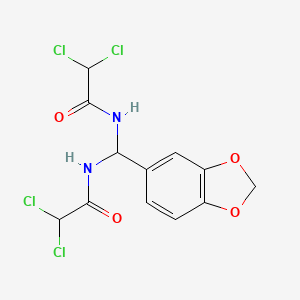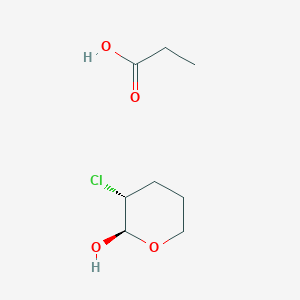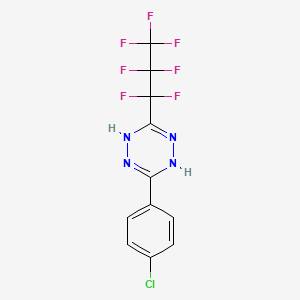
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide is a compound belonging to the class of dicyanophenylalkanediamides. These compounds are characterized by the presence of two dicyanophenyl groups attached to an alkanediamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide can be synthesized by reacting 4-aminophthalonitrile with a saturated aliphatic dicarboxylic acid halide. The reaction typically involves the use of a solvent such as acetone and a base like potassium carbonate to facilitate the substitution reaction . The reaction conditions often include heating the mixture to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of N1,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide undergoes various chemical reactions, including:
Polymerization: The compound can polymerize through heating, either by itself or in the presence of a metal or a salt, to form polyphthalocyanine resins.
Substitution Reactions: The dicyanophenyl groups can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Polymerization: Heating the compound in the presence of a metal or a salt.
Substitution Reactions: Using nucleophiles such as amines or alcohols in the presence of a base like potassium carbonate.
Major Products Formed
Aplicaciones Científicas De Investigación
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of high-performance resins and plastics, particularly polyphthalocyanine resins.
Materials Science: Employed in the development of coatings, laminates, adhesives, and filament windings due to its excellent thermal stability and mechanical properties.
Biomedical Research:
Mecanismo De Acción
The mechanism of action of N1,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide primarily involves its ability to polymerize and form stable, high-molecular-weight resins. The dicyanophenyl groups play a crucial role in the polymerization process, forming strong chemical bonds that contribute to the thermal and mechanical stability of the resulting polymers . The compound’s molecular targets and pathways are related to its interaction with various nucleophiles and its ability to undergo substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(3,4-dicyanophenyl)alkanediamides: These compounds share a similar structure but differ in the length and composition of the alkanediamide backbone.
Polyphthalocyanine Resins: These resins are formed from similar dicyanophenyl compounds and exhibit comparable thermal and mechanical properties.
Uniqueness
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide is unique due to its specific alkanediamide backbone, which imparts distinct properties to the resulting polymers. The compound’s ability to form high-performance resins with exceptional thermal stability and mechanical strength sets it apart from other similar compounds .
Propiedades
Número CAS |
57414-45-6 |
|---|---|
Fórmula molecular |
C34H40N6O2 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
N,N'-bis(3,4-dicyanophenyl)octadecanediamide |
InChI |
InChI=1S/C34H40N6O2/c35-23-27-17-19-31(21-29(27)25-37)39-33(41)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-34(42)40-32-20-18-28(24-36)30(22-32)26-38/h17-22H,1-16H2,(H,39,41)(H,40,42) |
Clave InChI |
OCVVAAABLINSAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)CCCCCCCCCCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


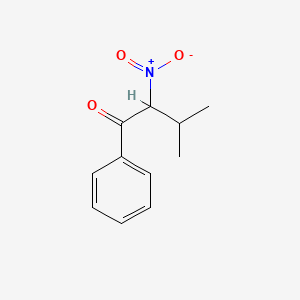
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
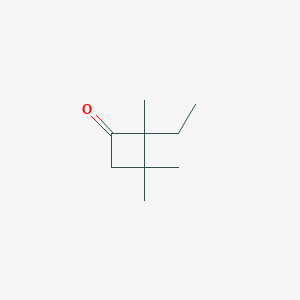

![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
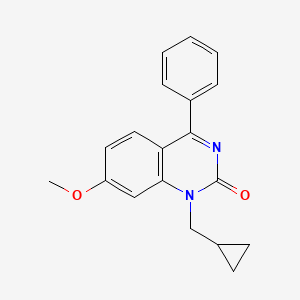

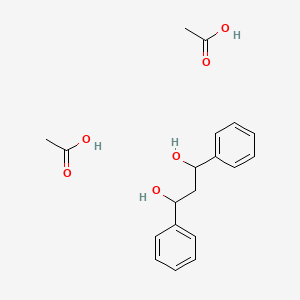
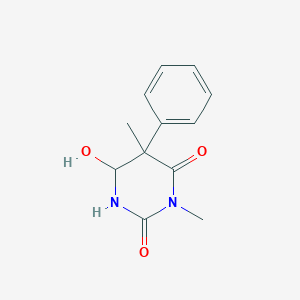
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
